

Application Notes: Phenol-Formaldehyde Resin-Derived Carbons for Advanced Battery Materials

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Compound of Interest		
Compound Name:	Lithium;formaldehyde	
Cat. No.:	B15471398	Get Quote

Introduction

Phenol-formaldehyde (PF) resins, first synthesized over a century ago, are now at the forefront of research for next-generation energy storage solutions. Their utility stems from their ability to serve as excellent precursors for carbon materials, particularly hard carbons, which are promising anodes for sodium-ion batteries (SIBs) and have applications in lithium-ion batteries (LIBs).[1][2] The key advantages of using PF resins include their high carbon yield (often over 50%), highly cross-linked molecular structure, low cost, and the maturity of their production technology.[1][2][3] This combination of properties allows for the synthesis of disordered carbon structures with expanded interlayer spacing, which is ideal for the intercalation of larger ions like sodium.[3]

The polycondensation reaction between phenol and formaldehyde creates a thermosetting polymer. Upon pyrolysis in an inert atmosphere, this resin transforms into a non-graphitizable "hard carbon".[3] The highly cross-linked nature of the resin prevents the rearrangement of carbon atoms into an ordered graphitic structure during high-temperature treatment, resulting in a disordered material with a mix of micropores and closed nanopores.[4] This unique microstructure is critical for its electrochemical performance.

Key Applications in Battery Technology

 Hard Carbon Anodes for Sodium-Ion Batteries (SIBs): Hard carbon is currently the most commercially viable anode material for SIBs.[3] PF-derived hard carbons are particularly attractive due to their excellent electrochemical performance.[1][2] The disordered structure

Methodological & Application





provides numerous sites for sodium ion storage, leading to high specific capacities. Researchers have demonstrated that by tuning synthesis conditions, such as the carbonization temperature and precursor chemistry, the material's properties can be optimized to enhance performance metrics like reversible capacity and initial Coulombic efficiency (ICE).[1][5] For instance, a facile pre-oxidation of the PF resin precursor can increase the degree of cross-linking, which in turn reduces the specific surface area of the final hard carbon and significantly improves the ICE from 62.5% to 84.7%.[4]

- Anodes for Lithium-Ion Batteries (LIBs): While graphite is the standard anode for LIBs, PF-derived hard carbons offer a low-cost alternative with high capacity. Carbons prepared from resol-type phenolic resins pyrolyzed at 1000°C have demonstrated reversible capacities of approximately 550 mAh/g, significantly higher than the theoretical capacity of graphite (372 mAh/g).[3]
- Composite Anode Materials: PF resins are used to create composite materials to enhance battery performance. One notable application is in silicon-carbon (Si/C) composites for LIBs.
 [6] Silicon has a very high theoretical capacity but suffers from massive volume expansion during cycling, leading to poor stability. By coating silicon nanoparticles with a layer of PF resin and then pyrolyzing it, a stable core-shell structure is formed.[6] The hard carbon shell acts as a buffer to accommodate the volume change of silicon and improves the overall electronic conductivity, leading to superior cycling stability.[6]
- Carbon Hosts for Lithium-Sulfur Batteries (LSBs): In LSBs, PF-derived carbons can be used as host materials for sulfur cathodes. The porous nature of these carbons helps to physically confine the soluble polysulfide intermediates that form during cycling, mitigating their "shuttle effect" and thereby improving the battery's lifespan and efficiency.[7]
- Polymeric Cathode Materials: Beyond carbonaceous materials, phenol-formaldehyde condensation can be used to synthesize novel polymeric electrode materials. For example, a polymeric lithium salt, dilithium salt of poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) (Li₂PDBM), was synthesized via this method.[8] This material functions as a cathode for lithium batteries, delivering a high reversible capacity of 256 mAh/g and demonstrating excellent cycling stability.[8]



Data Presentation: Performance of PF-Derived Battery Materials

The following tables summarize the quantitative performance data of battery materials derived from phenol-formaldehyde condensation as reported in the literature.

Table 1: Hard Carbon Anodes for Sodium-Ion Batteries (SIBs)

Precursor/Met hod	Carbonization Temp. (°C)	Reversible Capacity (mAh/g)	Initial Coulombic Efficiency (ICE) (%)	Cycling Performance
Phenol- Formaldehyde Resin[1]	1200	267.1	46.3	Not Specified
PF Resin + Sucrose (55 ratio)[1]	1200	323	86.4	238.3 mAh/g after 1500 cycles
PF Resin (Pre-oxidized, PFHC-20)[4]	Not Specified	Not Specified	84.7	High energy density in a full cell
Resol-type PF Resin[5]	1100	311 (1st cycle discharge)	>80	Stable capacity, optimum hold time of 180 min
Macroporous Phenolic Resin[9]	1500	386	Not Specified	Not Specified

Table 2: Carbon Anodes for Lithium-Ion Batteries (LIBs)



Precursor/Method	Carbonization Temp. (°C)	Reversible Capacity (mAh/g)	Cycling Performance
Resol Resin (B1000) [3]	1000	~550	Good cycling performance
HC@Si-P Composite (20 wt.% pitch)[6]	1000	398 (at 1 A/g)	Stable over 200 cycles
HC@Si-P Composite (20 wt.% pitch)[6]	1000	537 (at 0.1 A/g)	Not Specified

Table 3: Cathode Materials for Lithium Batteries

Material Name	Synthesis Method	Reversible Capacity (mAh/g)	Rate Capability	Cycling Performance
Li ₂ PDBM[8]	Phenol- Formaldehyde Condensation	256	79% retention at 2000 mA/g	77% retention after 2000 cycles

Experimental Protocols

Protocol 1: Synthesis of Hard Carbon from Phenol-Formaldehyde Resin

This protocol describes a general method for synthesizing hard carbon from a resol-type phenolic resin for use as a sodium-ion battery anode.[5]

- 1. Materials and Equipment:
- Phenol
- Formaldehyde (aqueous solution, e.g., 37 wt.%)
- Catalyst (e.g., lithium carbonate[7], magnesium[10])
- Reaction vessel with reflux condenser and stirrer



- Drying oven
- Tube furnace with inert gas supply (Argon or Nitrogen)
- Mortar and pestle or ball mill
- Sieve (e.g., <80 μm mesh)
- 2. Synthesis of Resol-Type Phenolic Resin:
- Combine phenol and formaldehyde in the reaction vessel. A molar ratio of 1:1 is common.[5]
- Add the catalyst to the mixture.
- Heat the mixture under reflux with continuous stirring. The reaction is exothermic. A typical reaction may take 40-50 minutes.[10]
- After the reaction, heat the resulting resin to evaporate excess water (e.g., at 180°C for 4 hours).
- Cure the resin in a drying oven (e.g., overnight at 120°C, followed by 90 minutes at 180°C) to achieve a solid, cross-linked polymer.[7]
- Grind the cured resin into a fine powder.
- 3. Carbonization:
- Place the powdered resin in a ceramic crucible inside the tube furnace.
- Purge the furnace with an inert gas (e.g., Argon) to remove all oxygen.
- Heat the furnace to the target carbonization temperature (e.g., 1000°C, 1100°C, 1200°C, or 1400°C) at a controlled ramp rate.[5]
- Hold the temperature for a specified duration (e.g., 30 to 240 minutes). An optimal time of 180 minutes at 1100°C has been reported to yield high capacity and ICE.[5]
- Allow the furnace to cool down to room temperature under the inert gas flow.



• The resulting black powder is the hard carbon. Grind and sieve the material to obtain a uniform particle size.[5][6]

Protocol 2: Fabrication and Testing of a Coin Cell

This protocol outlines the steps for assembling a half-cell to test the electrochemical performance of the synthesized hard carbon.[3]

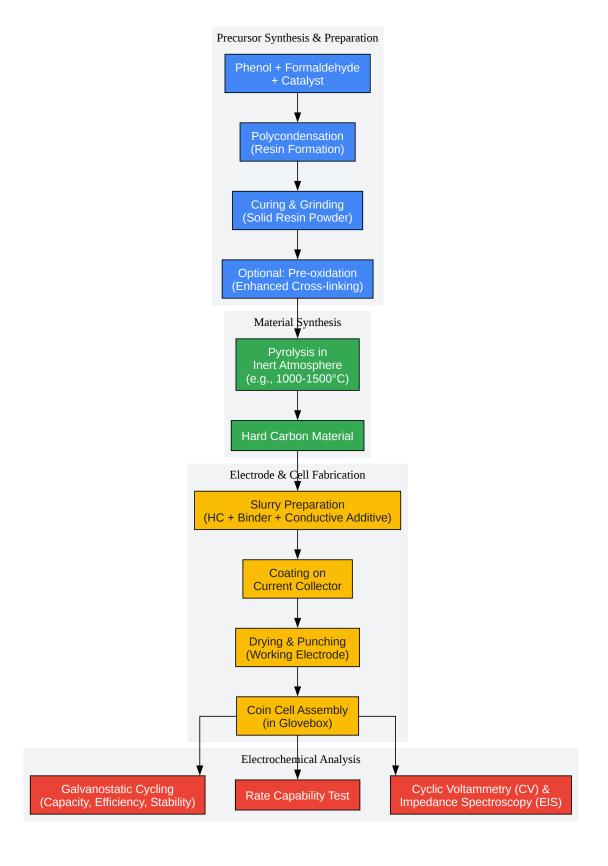
- 1. Electrode Slurry Preparation:
- Mix the active material (synthesized hard carbon), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of approximately 80:10:10.
- Add a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) to the mixture to form a homogeneous slurry.
- 2. Electrode Casting:
- Cast the slurry onto a current collector foil (e.g., copper foil for anodes) using a doctor blade to ensure a uniform thickness.
- Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to completely remove the solvent.
- Punch out circular electrodes of a specific diameter from the dried sheet.
- 3. Coin Cell Assembly:
- Assemble a 2032-type coin cell inside an argon-filled glovebox to prevent contamination from air and moisture.
- The cell consists of the prepared working electrode, a separator (e.g., glass fiber), a counter/reference electrode (e.g., sodium or lithium metal foil), and an electrolyte.
- A typical electrolyte for SIBs is 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).



- Crimp the coin cell to ensure it is properly sealed.
- 4. Electrochemical Characterization:
- Let the assembled cells rest for several hours to ensure proper wetting of the electrode by the electrolyte.
- Perform galvanostatic charge-discharge cycling using a battery testing system. Test the cells at various current densities to evaluate rate capability.
- Typical voltage windows are 0.01-2.5 V vs. Na/Na⁺ for SIBs and 0.01-3.0 V vs. Li/Li⁺ for LIBs.
- Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can also be used to further investigate the electrochemical properties.

Visualizations

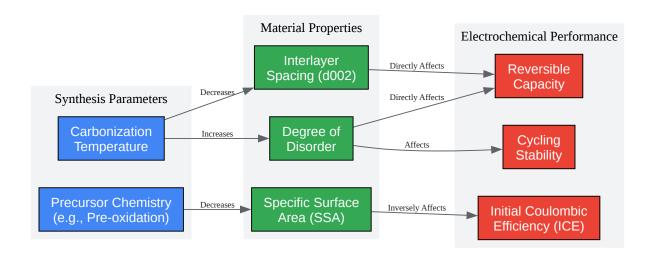




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Caption: Experimental workflow for PF-derived hard carbon battery materials.





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Caption: Influence of synthesis parameters on material and battery performance.

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